Compound Description: This compound serves as a key starting material for synthesizing various thieno[3,2-d]pyrimidine derivatives in a study exploring antitumor activity. It undergoes chlorination with phosphorus oxychloride to produce another important intermediate, 4-chloro-3-methyl-6-phenyl-thieno[3,2-d]pyrimidine-2(3H)-thione (3). Further modifications of this intermediate lead to a series of novel compounds with potential anticancer properties.
Relevance: 3-Methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one shares the core thieno[3,2-d]pyrimidine structure with N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide. The key difference lies in the substitution pattern at the 4-position, with the target compound possessing a dioxo group and a propanamide side chain, while compound 2 contains a thioxo group.
Compound Description: This compound is a crucial synthetic intermediate derived from 3-Methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (2) via chlorination with phosphorus oxychloride. Compound 3 serves as a precursor for generating a variety of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives with diverse functional groups at the 4-position, some exhibiting potent anticancer activity.
Compound Description: This compound represents one of the thieno[3,2-d]pyrimidine derivatives synthesized and evaluated for antitumor activity in the study. It emerged as one of the most potent compounds, displaying anticancer activity comparable to doxorubicin on three human cancer cell lines: human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116).
Relevance: N-{4-[(3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl)-amino]phenyl}-methanesulfonamide (18) exhibits structural similarity to N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide by sharing the common thieno[3,2-d]pyrimidine nucleus. The key distinction arises from the substitution at the 2-position of the pyrimidine ring: compound 18 carries an amino group linked to a methanesulfonamide-substituted phenyl ring, whereas the target compound has a dioxo group.
N-(phenyl)/4-chlorophenyl or methoxyphenyl)-2-[(3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-sulfanyl]-acetamide (13a-c)
Compound Description: This group of compounds (13a-c) comprises thieno[3,2-d]pyrimidine derivatives synthesized and tested for anticancer activity. While most of the synthesized compounds exhibited potent activity, compounds 13b, specifically N-(4-chlorophenyl)-2-[(3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-sulfanyl]-acetamide, demonstrated near-comparable activity to doxorubicin against the tested cancer cell lines.
Relevance: These compounds are structurally related to N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide, sharing the core thieno[3,2-d]pyrimidine structure. The primary difference lies in the 2-position substitution on the pyrimidine ring. In compound 13a-c, a sulfur atom links the pyrimidine ring to an acetamide moiety carrying various phenyl substituents, whereas the target compound features a dioxo group at this position.
Compound Description: This thieno[3,2-d]pyrimidine derivative was synthesized and evaluated for its anticancer activity. Compound 10 exhibited remarkable potency against the tested cancer cell lines, demonstrating near-equivalent activity to doxorubicin.
Relevance: Ethyl-[(3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4-yl)-oxy]acetate (10) shares the common thieno[3,2-d]pyrimidine core structure with N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide. The main structural distinction lies in the substituents at the 2- and 4-positions on the pyrimidine ring. Compound 10 features a thioxo group at position 2 and an oxyacetate group at position 4, whereas the target compound possesses dioxo groups at both positions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.